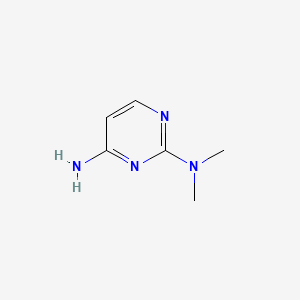

N2,N2-Dimethylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N,2-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFILKPNHATWAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,N2-Dimethylpyrimidine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-(N,N-dimethylamino)pyrimidine with ammonia in the presence of copper acetate and phenol, yielding a 74% conversion rate . Another method includes the reaction of 4-chloro-2-(N,N-dimethylamino)pyrimidine with potassium amide in liquid ammonia at -33°C, resulting in a 6-8% yield . Additionally, the reduction of 4-amino-6-chloro-2-dimethylaminopyrimidine using hydrogen gas over palladium on carbon (Pd/C) and magnesium oxide (MgO) in water is also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas and catalysts such as Pd/C.

Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of Pd/C or other suitable catalysts.

Substitution: Nucleophiles such as ammonia (NH3), potassium amide (KNH2), and other amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

N2,N2-Dimethylpyrimidine-2,4-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2-Dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-diamine Derivatives

The biological and physicochemical properties of pyrimidine-2,4-diamines are highly dependent on substituents at the N2, N4, and pyrimidine ring positions. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Methyl groups (e.g., N2,N2-dimethyl) enhance metabolic stability but reduce hydrogen-bonding capacity compared to unsubstituted amines . Aryl/heteroaryl groups (e.g., diphenyl, pyridinyl) enhance aromatic stacking interactions, critical for enzyme inhibition (e.g., EGFR, Jak2) .

Thermal Stability : Higher melting points in halogenated derivatives (e.g., 230–232°C for brominated compounds) suggest stronger intermolecular forces .

Kinase and Enzyme Inhibition

This compound Derivatives :

- Pyrrolo[2,3-d]pyrimidine-2,4-diamines with aryl substitutions (e.g., 4-chlorophenyl) inhibit receptor tyrosine kinases (RTKs), showing antiangiogenic and antitumor activity .

- AZD1480 (a Jak2 inhibitor) features a 5-chloro-N2-ethyl-pyrimidine-2,4-diamine scaffold, demonstrating efficacy in myeloproliferative neoplasms .

N2,N4-Diphenyl Derivatives : These compounds bind to EGFR’s hydrophobic pocket, with sulfonyl moieties improving potency against C797S mutations in NSCLC .

Antiviral and Antibacterial Activity

- N2,N4-Bis(bromopyridinyl) Derivatives: Exhibit anti-HIV activity by non-nucleoside reverse transcriptase inhibition, with IC50 values in the nanomolar range .

- Quinazoline-2,4-diamines: Structural relatives show antibacterial activity against S.

Lysosome and Autophagy Modulation

- 6-Methylpyrimidine-2,4-diamine : Incorporated into hybrid molecules (e.g., compound 163N ), it disrupts lysosomal proteolytic activity, suggesting utility in cancer therapy .

Biological Activity

N2,N2-Dimethylpyrimidine-2,4-diamine, a nitrogen-containing heterocyclic compound, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring with two methyl groups attached at the 2 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 138.17 g/mol. The structure influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a ligand that can either inhibit or activate these targets, leading to various physiological effects. The mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biochemical pathways. For instance, it may inhibit EHMT2 (Euchromatic Histone Methyltransferase 2), which is relevant in cancer treatment strategies .

- Binding Affinity : In silico studies have demonstrated that this compound can effectively bind to active sites of target proteins, disrupting their normal function.

Anticancer Potential

Research indicates that this compound may serve as a lead compound for developing novel anticancer agents. Its mechanism involves inhibiting specific pathways that cancer cells rely on for growth and proliferation. For example:

- Inhibition of Histone Methyltransferases : The compound's ability to inhibit EHMT2 could lead to increased expression of tumor suppressor genes, making it a candidate for cancer therapies targeting epigenetic modifications .

Other Therapeutic Applications

In addition to its anticancer properties, this compound has been investigated for other potential therapeutic uses:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Drug Development : Its structural features allow it to be used as a building block in synthesizing more complex pharmaceutical compounds aimed at various diseases.

Research Findings

Several studies have explored the biological activity of this compound:

-

Molecular Docking Studies : In silico docking studies have identified the binding interactions between this compound and various target proteins. The docking scores indicate strong binding affinity, suggesting potential efficacy as an inhibitor.

These scores reflect the strength of interaction between the compounds and their respective targets.

Compound Docking Score (kcal/mol) Target Protein This compound -10.3 EHMT2 TP1 -10.7 EHMT2 TP2 -10.3 EHMT2

Case Studies

A notable case study involved the evaluation of this compound's effects on β-thalassemia models. The compound was screened alongside other ligands for its ability to enhance fetal hemoglobin production through EHMT2 inhibition. Results indicated that it significantly increased fetal hemoglobin levels compared to controls, supporting its potential as a therapeutic agent in managing β-thalassemia .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N2,N2-Dimethylpyrimidine-2,4-diamine?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, condensation of substituted benzyl halides with pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide) is effective . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity. Purification typically involves recrystallization or chromatography .

- Key Considerations : Reaction temperature and solvent choice significantly impact yield. For instance, methanol or ethanol under reflux conditions are common .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodology :

- 1H NMR : Look for characteristic peaks of aromatic protons (δ 6.5–8.1 ppm) and NH2 groups (δ 5.5–5.7 ppm). Methyl groups on the pyrimidine ring appear as singlets near δ 2.3–2.5 ppm .

- 13C NMR : Pyrimidine carbons resonate at δ 150–160 ppm, with methyl carbons at δ 30–35 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 340.42 for related compounds) confirm molecular weight, while fragmentation patterns validate substituent placement .

Advanced Research Questions

Q. What is the mechanism of action of this compound in inhibiting p97/VCP ATPase activity?

- Methodology : The compound may act as a competitive inhibitor by binding to the D1 or D2 ATPase domains of p97, disrupting its chaperone function. Structural analogs like DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) show domain-selective inhibition, with 3-fold selectivity for the D2 domain .

- Experimental Design : Use ATPase activity assays (e.g., malachite green phosphate detection) and co-crystallization studies to map binding sites. Compare inhibition kinetics in the presence/absence of cofactors like p47 .

Q. How does substitution at the N2 and N4 positions influence anticancer activity in pyrimidine-2,4-diamine derivatives?

- Structure-Activity Relationship (SAR) :

- N2 Substitution : Methyl or benzyl groups enhance cellular permeability and target affinity. For example, N2-methyl derivatives show improved kinase inhibition .

- N4 Substitution : Bulky aryl groups (e.g., 4-chlorophenyl) increase selectivity for receptor tyrosine kinases like VEGFR2 .

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine-2,4-diamine derivatives?

- Case Study : Some studies report potent anticancer activity, while others show limited efficacy.

- Analysis Framework :

- Purity Verification : Use HPLC to confirm compound purity (>98%) and rule out batch variability .

- Assay Conditions : Compare cell lines, incubation times, and ATP concentrations in kinase assays. For instance, IC50 values vary with ATP levels in p97 inhibition studies .

- Structural Confirmation : Re-examine NMR and X-ray crystallography data to ensure correct stereochemistry .

Methodological Guidance

Q. What strategies optimize the synthesis of this compound for high-throughput screening?

- Automation : Use robotic liquid handlers for parallel reactions.

- Scale-Up : Implement flow chemistry to reduce reaction times and improve reproducibility .

- Analytical QC : Integrate inline UV-Vis or FTIR for real-time monitoring .

Q. Which in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?

- Kinase Profiling : Use radiometric (32P-ATP) or fluorescence-based (ADP-Glo™) assays.

- Selectivity Screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.